SE 175
CAS No.: 258278-64-7
Cat. No.: VC0005435
Molecular Formula: C16H13NO6S
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 258278-64-7 |
---|---|
Molecular Formula | C16H13NO6S |
Molecular Weight | 347.3 g/mol |
IUPAC Name | methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate |
Standard InChI | InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 |
Standard InChI Key | JDIVRBDMTYQVOK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] |
Appearance | Assay:≥97%A crystalline solid |
Introduction
Chemical Identification and Physicochemical Properties
SE 175, systematically named 2-[[4-[(Nitrooxy)methyl]benzoyl]thio]-benzoic acid methyl ester, has the molecular formula C₁₆H₁₃NO₆S and a molecular weight of 347.34 g/mol. Its structure integrates a thiosalicylate backbone modified with a nitrooxymethylbenzoyl group, enabling NO release upon reductive activation .
Table 1: Physicochemical Properties of SE 175
Property | Value |
---|---|
Boiling Point | 493.8±45.0 °C (Predicted) |
Density | 1.40±0.1 g/cm³ (Predicted) |
Solubility in DMF | 50.0 mg/mL (143.53 mM) |
Solubility in DMSO | 35.0 mg/mL (100.47 mM) |
Solubility in Ethanol | 11.0 mg/mL (31.58 mM) |
Storage Conditions | −20°C (stable crystalline solid) |
SE 175 exhibits high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), making it suitable for in vitro studies. Its stability in saline and buffer solutions ensures reliable pharmacokinetic profiling .
Synthesis and Development
SE 175 was engineered to optimize the reductive release of nitric oxide, addressing limitations of earlier NO donors like nitroglycerin (NTG) and isosorbide dinitrate (ISDN). The nitrooxymethyl group undergoes enzymatic reduction in vivo, yielding NO and the corresponding thiosalicylate metabolite. This design enhances bioavailability and reduces tolerance development, a common issue with chronic NTG use .
Pharmacological Mechanisms and In Vivo Effects
Nitric Oxide Release and Vasodilation
SE 175 stimulates soluble guanylate cyclase (sGC) in endothelial cells, increasing cyclic guanosine monophosphate (cGMP) levels. This cascade induces smooth muscle relaxation, leading to vasodilation. In aortic ring assays, SE 175 demonstrates an EC₅₀ of 20 μM, intermediate between NTG (EC₅₀ ≈ 10 μM) and ISDN (EC₅₀ ≈ 30 μM) .
Table 2: Vasorelaxant Potency of SE 175 vs. Reference Compounds
Compound | EC₅₀ (μM) | Onset (Minutes) | Duration (Hours) |
---|---|---|---|
SE 175 | 20 | 5–10 | 2–4 |
Nitroglycerin (NTG) | 10 | 1–3 | 0.5–1 |
Isosorbide Dinitrate | 30 | 10–15 | 4–6 |
SE 175’s delayed onset and prolonged duration suggest utility in conditions requiring sustained vasodilation, such as chronic angina or pulmonary hypertension .
Preclinical Research Findings
Antiplatelet Activity
SE 175 inhibits platelet aggregation by elevating cGMP, with IC₅₀ = 8 μM in human platelet-rich plasma. This dual vasodilatory and antiplatelet profile positions it as a candidate for acute coronary syndrome management .
Stability and Metabolic Profile
SE 175 remains stable in physiological buffers (pH 7.4, 37°C) for >24 hours, minimizing non-enzymatic NO release. Metabolism occurs primarily in the liver via aldehyde dehydrogenase 2 (ALDH2) and cytochrome P450 3A4 (CYP3A4), generating inactive thiosalicylate derivatives excreted renally .
Current Research Gaps and Future Directions
Despite promising preclinical data, clinical trials for SE 175 remain unreported. Key unanswered questions include:
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Toxicokinetics: Long-term safety in primates.
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Drug-Drug Interactions: CYP3A4-mediated metabolism risks.
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Formulation Challenges: Improving oral bioavailability (<10% in rats).
Further studies should explore hybrid molecules combining SE 175’s NO-donating capacity with anti-inflammatory or antioxidant moieties .
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